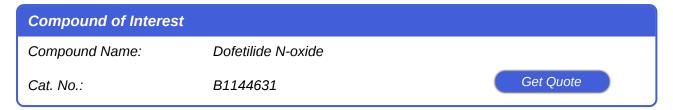


Application Notes and Protocols for Dofetilide Noxide Analytical Standards

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dofetilide is a potent class III antiarrhythmic agent used for the management of atrial fibrillation and flutter. As with any pharmaceutical compound, a thorough understanding and control of its impurities are critical for ensuring safety and efficacy. **Dofetilide N-oxide** is a known metabolite and a potential impurity of Dofetilide. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities in drug substances and products.[1][2][3][4][5] These application notes provide detailed protocols for the analysis of **Dofetilide N-oxide** using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Dofetilide N-oxide is a metabolite of Dofetilide and its presence and quantity must be monitored in the final drug product.[6] The analytical standards for **Dofetilide N-oxide** are essential for the accurate quantification and validation of analytical methods.

Physicochemical Properties and Reference Standard Information



Parameter	meter Value	
Chemical Name	N-[4-[2-[Methyl[2-[4- [(methylsulfonyl)amino]phenox y]ethyl]oxidoamino]ethyl]pheny l]-methanesulfonamide	INVALID-LINK
CAS Number	144449-71-8	INVALID-LINK
Molecular Formula	C19H27N3O6S2	INVALID-LINK
Molecular Weight	457.56 g/mol	INVALID-LINK
Storage	-20°C for long-term storage	INVALID-LINK

Analytical Methodologies HPLC-UV Method for Quantification of Dofetilide N-oxide

This method is suitable for the quantification of **Dofetilide N-oxide** in bulk drug substance and pharmaceutical dosage forms.

3.1.1. Experimental Protocol

Chromatographic Conditions:

Parameter	Condition	
Column	Phenomenex C18 (150 x 4.6 mm, 1.8 μm)	
Mobile Phase	20mM Potassium dihydrogen phosphate Buffer (pH 6.8): Acetonitrile: Methanol (50:30:20 v/v/v)	
Flow Rate	1.0 mL/min	
Detection Wavelength	231 nm	
Injection Volume	10 μL	
Column Temperature	30°C	

Standard and Sample Preparation:



- Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Dofetilide N-oxide reference standard in 100 mL of diluent (Mobile Phase).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 0.1 10 μg/mL.
- Sample Solution: Prepare a sample solution of Dofetilide containing potential N-oxide impurity at a concentration of 1 mg/mL in the diluent.

Method Validation Parameters (Hypothetical Data):

Parameter	Result
Linearity (μg/mL)	0.1 - 10
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.03 μg/mL
Limit of Quantification (LOQ)	0.1 μg/mL
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0 - 102.0%
Retention Time (min)	Approximately 3.5 min (retention time may vary based on system)

3.1.2. HPLC Analysis Workflow





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Caption: Workflow for the quantification of **Dofetilide N-oxide** using HPLC-UV.

UPLC-MS/MS Method for Trace Level Detection and Confirmation

This highly sensitive and selective method is ideal for the detection and confirmation of trace levels of **Dofetilide N-oxide**, particularly in biological matrices or as a low-level impurity. This protocol is adapted from a validated method for Dofetilide.[7][8][9]

3.2.1. Experimental Protocol

Chromatographic Conditions:

Parameter	Condition	
Column	C18 analytical column	
Mobile Phase A	Water with 0.1% (v/v) formic acid	
Mobile Phase B	Acetonitrile and Methanol (1:3) with 0.1% (v/v) formic acid	
Flow Rate	0.40 mL/min	
Injection Volume	5 μL	
Column Temperature	40°C	
Gradient Elution	Optimized for separation of Dofetilide and Dofetilide N-oxide	

Mass Spectrometry Conditions:



Parameter	Condition	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Multiple Reaction Monitoring (MRM) Transitions		
Dofetilide N-oxide	Precursor Ion (m/z): 458.2 -> Product Ions (m/z): [To be determined experimentally, likely involving loss of oxygen and other fragments]	
Dofetilide (for reference)	Precursor Ion (m/z): 442.2 -> Product Ion (m/z): 411.2	
Internal Standard	Dofetilide-d4 (if available)	

Standard and Sample Preparation:

- Stock Solution (100 μg/mL): Prepare in methanol.
- Working Solutions: Prepare serial dilutions in a mixture of acetonitrile and water (1:1 v/v).
- Sample Preparation (for biological matrices): Protein precipitation using acetonitrile is a common technique.[7][8][9]

Method Validation Parameters (Expected Performance):

Parameter	Expected Result
Lower Limit of Quantification (LLOQ)	≤ 1 ng/mL
Linearity	Over a range of 1 - 500 ng/mL
Precision (%RSD)	< 15%
Accuracy (% Bias)	Within ±15%

3.2.2. UPLC-MS/MS Analytical Workflow





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Caption: Workflow for trace level analysis of **Dofetilide N-oxide** by UPLC-MS/MS.

Regulatory Context and Impurity Profiling

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B).[1][2][3][4][5]

Reporting and Identification Thresholds for Impurities:

Maximum Daily Dose	Reporting Threshold	Identification Threshold	Qualification Threshold
≤ 2 g/day	0.05%	0.10% or 1.0 mg per day intake (whichever is lower)	0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day	0.03%	0.05%	0.05%

Source: ICH Q3B(R2) Impurities in New Drug Products[4]

It is imperative that the analytical methods used for impurity profiling are validated to be specific, accurate, precise, and sensitive enough to detect and quantify impurities at or below these thresholds.

Chemical Structures



Dofetilide N-oxide noxide

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Caption: Chemical structures of Dofetilide and Dofetilide N-oxide.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the analytical control of **Dofetilide N-oxide**. The HPLC-UV method is suitable for routine quality control, while the UPLC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis and confirmation. Adherence to these methodologies and the principles of regulatory guidelines is essential for ensuring the quality and safety of Dofetilide-containing pharmaceutical products.

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